1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N7O2/c24-17-6-7-19(18(25)12-17)34-14-20(33)30-8-10-31(11-9-30)22-21-23(27-15-26-22)32(29-28-21)13-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXXKCGFULJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Piperazine moiety : Known for its broad pharmacological activities.
- Triazolo-pyrimidine ring : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
- Dichlorophenoxy group : Often linked to herbicidal activity but may also contribute to the overall biological profile.
Molecular Formula
Molecular Weight
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study :
A study investigated derivatives of triazolo-pyrimidine against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment, indicating substantial cytotoxicity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their antifungal activity, while piperazine derivatives have been reported to possess antibacterial effects.
Research Findings :
In vitro tests showed that related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in nucleotide synthesis.
- Receptor Modulation : The piperazine component can interact with neurotransmitter receptors, potentially influencing pathways related to cancer growth and metastasis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Table 1: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit anticancer properties. For instance, compounds similar to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research has demonstrated that these compounds can affect cell cycle regulation and promote cell death in malignant cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have explored the efficacy of triazole-containing compounds against bacterial and fungal pathogens. For example, derivatives have been tested for their ability to inhibit the growth of resistant strains of bacteria, indicating a promising avenue for developing new antimicrobial agents .
Neurological Applications
Research has also suggested that piperazine derivatives can exhibit neuroprotective effects. The compound may influence neurotransmitter systems and could be explored for potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigations into its effects on cognitive function and neuronal health are ongoing .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of similar triazolo-pyrimidine derivatives. The researchers conducted in vitro assays on human cancer cell lines and reported significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a series of triazolo-pyrimidine derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclization reactions using nitriles or amidines under acidic conditions.
- Step 2 : Introduction of the benzyl group at the 3-position of the triazole ring via nucleophilic substitution or copper-catalyzed coupling .
- Step 3 : Functionalization of the piperazine moiety using ethanone-linked phenoxy groups (e.g., 2,4-dichlorophenoxy) via nucleophilic acyl substitution .
Critical parameters : - Solvent choice (e.g., DMF or dichloromethane for solubility optimization).
- Catalysts (e.g., palladium on carbon for coupling reactions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is structural confirmation achieved for this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of aromatic protons (6.5–8.5 ppm for benzyl and dichlorophenoxy groups) and carbonyl signals (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~550–600 Da).
- Infrared Spectroscopy (IR) : Detects carbonyl stretching (~1650–1700 cm) and C-Cl bonds (~750 cm) .
Q. What preliminary biological assays are recommended?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to triazolopyrimidine-based kinase inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility profiling : Measure in PBS, DMSO, and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modify substituents :
- Replace the benzyl group with p-tolyl or 4-ethoxyphenyl to assess impact on kinase binding .
- Vary the dichlorophenoxy group (e.g., mono- vs. di-chloro) to evaluate cytotoxicity trends .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with ATP-binding pockets in kinases .
- Comparative analysis : Benchmark against known triazolopyrimidines (e.g., PKI-402, a morpholine-containing analog with anticancer activity) .
Q. How to resolve contradictions in biological activity data?
Case study : Discrepancies in IC values across cell lines may arise from:
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) can alter compound bioavailability .
- Metabolic stability : Use liver microsomal assays to assess cytochrome P450-mediated degradation .
- Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Q. What advanced analytical methods validate mechanistic hypotheses?
- X-ray crystallography : Resolve binding modes with target enzymes (e.g., co-crystallization with EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
- Metabolomics : Track cellular metabolite changes (e.g., ATP depletion) via LC-MS to confirm kinase inhibition .
Methodological Recommendations
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to minimize side reactions .
- Data validation : Replicate assays in ≥3 independent experiments with positive/negative controls (e.g., staurosporine for kinase assays) .
- Computational support : Combine molecular dynamics simulations with experimental data to refine binding models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
